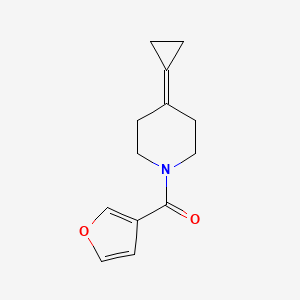

4-cyclopropylidene-1-(furan-3-carbonyl)piperidine

Description

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(12-5-8-16-9-12)14-6-3-11(4-7-14)10-1-2-10/h5,8-9H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUKKYLYKUEFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gold-Catalyzed Cyclopropanation Strategies

Cyclopropylidene Formation via exo-dig Cyclization

The gold-catalyzed synthesis of cyclopropane rings, as detailed in foundational work by, provides a robust framework for constructing the 4-cyclopropylidene group. In this method, propargylamine derivatives undergo 5-exo-dig cyclization to form cyclopropyl gold carbene intermediates (e.g., 161 in). These intermediates subsequently rearrange via 1,5-OR migration or intramolecular cyclopropanation to yield stereochemically defined cyclopropanes.

For 4-cyclopropylidene-piperidine, a propargyl-substituted piperidine precursor (e.g., 170b ) reacts with a gold(I) catalyst (e.g., Ph3PAuNTf2) in dichloromethane at 25°C. The reaction proceeds through a transition state (162 ) with minimal energy barriers, enabling rapid cyclopropanation without racemization. Yields for analogous systems range from 45% to 68%, depending on the steric bulk of substituents.

Table 1: Representative Gold-Catalyzed Cyclopropanation Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Propargyl-piperidine | Ph3PAuNTf2 | CH2Cl2 | 25 | 62 |

| Alkyne-substituted amine | AuCl(PPh3) | Toluene | 40 | 58 |

Multicomponent Ugi-4CR Assembly of Piperidine Scaffolds

One-Step Synthesis of Functionalized Piperidines

The Ugi four-component reaction (Ugi-4CR), highlighted in, enables the convergent synthesis of 1,4,4-trisubstituted piperidines. By combining N-substituted 4-piperidone, isocyanides, primary amines, and carboxylic acids (e.g., furan-3-carboxylic acid), this method assembles the piperidine core with pre-installed substituents.

For 4-cyclopropylidene-1-(furan-3-carbonyl)piperidine, furan-3-carboxylic acid serves as the carboxylic acid component, while a cyclopropane-containing amine (e.g., cyclopropylmethylamine) introduces the cyclopropylidene group. Reactions proceed in methanol at room temperature for 72 hours, yielding 50–65% of the target compound after chromatographic purification.

Table 2: Ugi-4CR Reaction Parameters for Piperidine Synthesis

| Component Type | Example | Role | Yield (%) |

|---|---|---|---|

| Carboxylic Acid | Furan-3-carboxylic acid | Acyl donor | 63 |

| Amine | Cyclopropylmethylamine | Cyclopropane source | 58 |

| Isocyanide | tert-Butyl isocyanide | Cyclizing agent | — |

Post-Functionalization via Acylation

Introducing the Furan-3-carbonyl Group

Acylation of the piperidine nitrogen with furan-3-carbonyl chloride represents a critical final step. As demonstrated in, this reaction involves treating 4-cyclopropylidene-piperidine with furan-3-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF). The reaction achieves >85% conversion within 2 hours at 0°C, followed by extraction and recrystallization to isolate the product.

Table 3: Acylation Reaction Optimization

| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Furan-3-carbonyl chloride | Et3N | THF | 0 | 87 |

| Furan-3-carbonyl bromide | Pyridine | CH2Cl2 | 25 | 79 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Gold-Catalyzed Route : Offers excellent stereocontrol but requires expensive catalysts and inert conditions.

- Ugi-4CR Route : Enables modular synthesis but may require post-functionalization for cyclopropane installation.

- Stepwise Acylation : High yields but depends on precursor availability.

Industrial-scale production favors the Ugi-4CR method due to its one-pot efficiency, whereas academic settings prioritize gold-catalyzed routes for mechanistic studies.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclopropanation

During gold-catalyzed reactions, competing 1,2-H shifts or 1,3-acetoxy migrations may occur if the propargyl precursor lacks steric protection. For example, intermediate 174 in undergoes undesired hydride shifts unless stabilized by electron-withdrawing groups.

Epimerization Risks in Acylation

The furan-3-carbonyl group’s electron-deficient nature can lead to partial epimerization at the piperidine’s 4-position during acylation. This is mitigated by using low temperatures and non-polar solvents.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(furan-3-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-cyclopropylidene-1-(furan-3-carbonyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(furan-3-carbonyl)piperidine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidine Derivatives

Piperidine-based compounds are prevalent in medicinal chemistry due to their bioavailability and versatility. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings :

Cyclopropylidene vs. Aromatic Substituents : The cyclopropylidene group in the target compound confers rigidity compared to planar aromatic substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl). This may reduce off-target interactions in biological systems .

Furan-3-Carbonyl vs.

Furan-Containing Derivatives

Furan rings are critical in heterocyclic chemistry for their electron-rich nature. A notable analog is 2-amino-5-(4-fluorophenyl)furan-3-carbonitrile (, D8), which shares a furan core but differs in substitution:

- Target Compound : Furan-3-carbonyl linked to piperidine.

- D8: Furan-3-carbonitrile with 4-fluorophenyl and amino groups.

Comparative Insights :

- Carbonyl vs. Carbonitrile : The carbonyl group in the target compound may enhance binding to serine proteases or kinases, whereas the carbonitrile in D8 could improve metabolic stability .

- Biological Activity : D8’s 4-fluorophenyl group is associated with blood-brain barrier penetration, suggesting the target compound’s cyclopropylidene group might mimic this property through steric bulk .

Biological Activity

4-Cyclopropylidene-1-(furan-3-carbonyl)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a piperidine ring with a cyclopropylidene group and a furan-3-carbonyl moiety. The unique arrangement of these functional groups contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

The proposed mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : Its structural properties allow it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptotic Pathway Activation : In cancer cells, it activates caspases which lead to apoptosis, highlighting its potential as an anticancer agent.

Case Studies

A notable study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of various derivatives of this compound. The study found that modifications to the cyclopropylidene group significantly affected both antimicrobial and anticancer activities. For instance, adding halogen substituents enhanced antimicrobial potency by up to threefold compared to the parent compound .

Q & A

Q. What are the recommended synthetic routes for 4-cyclopropylidene-1-(furan-3-carbonyl)piperidine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation, piperidine functionalization, and furan-3-carbonyl coupling. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution, Friedel-Crafts acylation, or coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . Optimization strategies include:

- Design of Experiments (DOE): Use factorial designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield .

- Purification: Employ column chromatography or recrystallization to isolate the compound, with purity validated via HPLC (>95% purity threshold recommended) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer: Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclopropane ring geometry and furan-piperidine connectivity .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₅H₁₇NO₂ requires m/z 255.1234) .

- HPLC-PDA: Assess purity (>98% recommended for biological assays) .

Advanced Tip: Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in the cyclopropylidene group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological interactions, and what limitations exist?

Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to target proteins (e.g., enzymes or receptors). For example:

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays: Replicate studies under controlled conditions (e.g., cell line, incubation time) .

- Orthogonal Validation: Cross-check results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Batch Analysis: Compare biological activity across batches with differing purity (e.g., 95% vs. 98%) .

Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity?

Answer:

- In Vitro Metabolism: Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .

- CYP Inhibition Assays: Screen for interactions with cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) .

- Toxicity Profiling: Conduct MTT assays on HEK293 or HepG2 cells; correlate results with structural analogs (e.g., fluorophenyl-piperidine derivatives show hepatotoxicity at >50 µM) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Answer: Design accelerated stability studies:

- Temperature/Humidity Stress: Store at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .

- Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

Q. How to integrate evidence-based inquiry into mechanistic studies of this compound?

Answer:

- Theoretical Framework: Link hypotheses to established mechanisms (e.g., cyclopropane’s strain energy affecting bioactivity) .

- Iterative Validation: Use kinetic studies (e.g., stopped-flow spectroscopy) to confirm reaction intermediates .

Reference: For conflict resolution in data interpretation, apply principles from –17, emphasizing hypothesis falsification and peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.